Cas no 2268-17-9 (2,4,6-Trifluorophenol)

2,4,6-Trifluorophenol is a versatile organic compound known for its high purity and stability. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl groups provide enhanced stability and improved solubility in organic solvents. The compound's specific structural features contribute to its unique reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis.
2,4,6-Trifluorophenol structure
2,4,6-Trifluorophenol structure
商品名:2,4,6-Trifluorophenol
CAS番号:2268-17-9
MF:C6H3OF3
メガワット:148.08262
MDL:MFCD00061216
CID:42704
PubChem ID:519974

2,4,6-Trifluorophenol 化学的及び物理的性質

名前と識別子

    • 2,4,6-Trifluorophenol
    • 2,3-DIHYDROXY-5-METHYLBENZOIC ACID METHYL ESTER
    • 2,4,6-F3C6H2OH
    • 2,4,6-trifluoro-phenol
    • 2,4,6-Trifluor-phenol
    • Phenol,2,4,6-trifluoro
    • J-014807
    • DTXSID00334211
    • Phenol, 2,4,6-trifluoro-
    • CHEMBL236138
    • FT-0609870
    • AM61850
    • SY059488
    • AKOS006221430
    • SCHEMBL78286
    • A4846
    • 2268-17-9
    • InChI=1/C6H3F3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10
    • AC-3819
    • MFCD00061216
    • EN300-1826322
    • 2,4,6-Trifluorophenol, 99%
    • BP-11128
    • SR-1C12
    • JS-4098
    • DB-010711
    • MDL: MFCD00061216
    • インチ: 1S/C6H3F3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
    • InChIKey: QQFWMPUXPLBWTG-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C(=C1F)O)F)F
    • BRN: 2089551

計算された属性

  • せいみつぶんしりょう: 148.01400
  • どういたいしつりょう: 148.013599
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 20.2
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 1.4585 (estimate)
  • ゆうかいてん: 49-51 °C (lit.)
  • ふってん: 128.1 °C at 760 mmHg
  • フラッシュポイント: 55.1 °C
  • 屈折率: 1.471
  • PSA: 20.23000
  • LogP: 1.80950
  • ようかいせい: 未確定

2,4,6-Trifluorophenol セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302,H312,H315,H319,H332,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:1325
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22-36/37/38
  • セキュリティの説明: S26-S36/37/39
  • 危険物標識: Xn
  • 包装カテゴリ:III
  • 危険レベル:4.1
  • セキュリティ用語:4.1
  • 包装等級:III
  • 包装グループ:III
  • 危険レベル:4.1
  • リスク用語:R20/21/22; R36/37/38

2,4,6-Trifluorophenol 税関データ

  • 税関コード:29081000
  • 税関データ:

    中国税関コード:

    2908199090

    概要:

    HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

2,4,6-Trifluorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3049-1G
2,4,6-trifluorophenol
2268-17-9 97%
1g
¥ 178.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3049-10G
2,4,6-trifluorophenol
2268-17-9 97%
10g
¥ 990.00 2023-04-03
Oakwood
001898-5g
2,4,6-Trifluorophenol
2268-17-9 99%
5g
$95.00 2024-07-19
eNovation Chemicals LLC
D409158-5g
2,4,6-Trifluorophenol
2268-17-9 97%
5g
$540 2024-05-24
Apollo Scientific
PC7817P-25g
2,4,6-Trifluorophenol
2268-17-9 97%
25g
£233.00 2023-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-231032A-5 g
2,4,6-Trifluorophenol,
2268-17-9 ≥99%
5g
¥1,248.00 2023-07-11
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027521-1g
2,4,6-Trifluorophenol
2268-17-9 98%
1g
¥246 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T26390-1g
2,4,6-Trifluorophenol
2268-17-9 98%
1g
¥448.0 2023-09-06
eNovation Chemicals LLC
D409158-1g
2,4,6-Trifluorophenol
2268-17-9 97%
1g
$200 2024-05-24
TRC
T898730-10g
2,4,6-Trifluorophenol
2268-17-9
10g
$316.00 2023-05-17

2,4,6-Trifluorophenol 関連文献

2,4,6-Trifluorophenolに関する追加情報

Introduction to 2,4,6-Trifluorophenol (CAS No: 2268-17-9)

2,4,6-Trifluorophenol, with the chemical formula C₆H₃F₃O, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceuticals and materials science due to its unique structural and chemical properties. This compound, identified by its CAS number 2268-17-9, is a derivative of phenol where three fluorine atoms are strategically positioned at the 2, 4, and 6 positions of the benzene ring. The introduction of fluorine atoms not only modifies the electronic distribution and steric hindrance around the ring but also imparts enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry.

The synthesis of 2,4,6-Trifluorophenol typically involves the fluorination of phenol or its derivatives using selective fluorinating agents such as hydrogen fluoride (HF), potassium fluoride (KF), or more recently, electrochemical fluorination methods. These methods allow for precise control over the regioselectivity of fluorine incorporation, ensuring the formation of the desired trifluorinated product. The compound's high thermal stability and resistance to hydrolysis make it particularly useful in environments where other phenolic compounds may degrade.

In recent years, 2,4,6-Trifluorophenol has been extensively studied for its potential applications in pharmaceutical development. Its trifluoromethyl group is known to enhance metabolic stability and binding affinity towards biological targets, which are critical factors in drug design. For instance, studies have shown that trifluorinated aromatic compounds can act as potent inhibitors of various enzymes and receptors involved in inflammatory and infectious diseases. The electron-withdrawing nature of the fluorine atoms increases the lipophilicity of the molecule, facilitating its penetration across biological membranes.

One of the most compelling areas of research involving 2,4,6-Trifluorophenol is its role as a building block in the synthesis of antiviral and antibacterial agents. Researchers have demonstrated that incorporating trifluoromethyl groups into pharmacophores can lead to compounds with improved pharmacokinetic profiles. For example, derivatives of 2,4,6-Trifluorophenol have been investigated for their ability to inhibit viral proteases and polymerases, offering promising leads for the development of novel antiviral drugs. Additionally, its derivatives exhibit significant antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria.

The material science applications of 2,4,6-Trifluorophenol are equally fascinating. Its ability to form stable complexes with metals and other organic molecules makes it a valuable ligand in catalysis. In particular, transition metal complexes derived from this compound have shown enhanced catalytic activity in cross-coupling reactions such as Suzuki-Miyaura coupling and Heck reaction. These reactions are pivotal in constructing complex organic molecules used in pharmaceuticals and agrochemicals. Furthermore, the fluorinated aromatic ring contributes to the thermal and chemical resistance of polymers when incorporated into their backbone or side chains.

The electronic properties of 2,4,6-Trifluorophenol also make it relevant in the field of organic electronics. Its extended conjugation system and electron-withdrawing fluorine groups allow it to function as an effective electron transport material in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have highlighted its potential in improving charge mobility and device efficiency in these applications. The compound's ability to undergo photochemical reactions under controlled conditions further expands its utility in materials science.

Eco-friendly synthetic routes for producing 2,4,6-Trifluorophenol have been a focus of recent research efforts. Traditional methods often involve harsh reagents and generate significant waste byproducts. However, advancements in green chemistry have led to the development of more sustainable approaches. For example, biocatalytic methods using engineered enzymes have been explored for selective fluorination reactions. Additionally, flow chemistry techniques enable better control over reaction conditions and reduce solvent consumption.

The safety profile of 2,4,6-Trifluorophenol is another critical aspect that has been thoroughly evaluated. While it is important to handle any chemical with appropriate precautions due to potential skin or eye irritation risks associated with phenolic compounds generally,it does not pose acute toxicity issues at typical usage levels。 Proper ventilation,personal protective equipment (PPE),and adherence to good laboratory practices (GLP) are recommended during handling。 Its low volatility also reduces inhalation hazards compared to more volatile organic compounds。

In conclusion,2,4,6-Trifluorophenol(CAS No:2268-17-9) is a multifaceted compound with broad applications spanning pharmaceuticals,materials science,and electronics。 Its unique structural features offer advantages in drug design,catalysis,and polymer development。 With ongoing research focused on sustainable synthesis methods,this compound continues to be a cornerstone in modern chemical innovation。 As our understanding of its properties grows,we can anticipate even more innovative uses emerging from both academic laboratories and industrial applications。

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